Tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate

EGFR Kinase Inhibitor Drug Resistance

Essential building block for medicinal chemistry. Its unique 4-fluoro-3-hydroxy pattern on a Boc-protected piperidine enables precise control over molecular conformation, enhancing potency and selectivity in kinase inhibitors (e.g., 50-fold selectivity in EGFR T790M mutants). The cis-fluoro motif improves CNS druglikeness (LogP 1.24). This intermediate is crucial for developing resistance-overcoming NSCLC therapies. Choose this specific regioisomer for reliable SAR exploration.

Molecular Formula C10H18FNO3
Molecular Weight 219.256
CAS No. 1260772-97-1
Cat. No. B571896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate
CAS1260772-97-1
Molecular FormulaC10H18FNO3
Molecular Weight219.256
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C(C1)O)F
InChIInChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12/h7-8,13H,4-6H2,1-3H3
InChIKeyFZAKOAFETOZBLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate (CAS 1260772-97-1): A Key Fluorinated Piperidine Intermediate for Drug Discovery and Chemical Synthesis


Tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate (CAS 1260772-97-1), with the molecular formula C10H18FNO3 and a molecular weight of 219.25, is a fluorinated piperidine building block featuring a Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen . It possesses both a fluorine atom and a hydroxyl group on the piperidine ring, providing distinct handles for further synthetic elaboration. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules [1], and is available from commercial vendors with purity typically ≥95% .

Why Tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate (1260772-97-1) Cannot Be Replaced by Simple Piperidine Analogs in Critical Applications


While superficially similar piperidine derivatives may share a common core, the specific substitution pattern of 1260772-97-1 (Boc-protected 4-fluoro-3-hydroxypiperidine) confers unique properties that are not replicated by its non-fluorinated, unprotected, or regioisomeric analogs. Key differentiators include the profound influence of the fluorine atom on molecular conformation and binding potency [1], the requirement for the Boc protecting group for synthetic compatibility, and the distinct stereochemical outcome of its incorporation into larger molecules [2]. Generic substitution with a non-fluorinated piperidinol or an unprotected 4-fluoro-3-hydroxypiperidine (e.g., CAS 955082-94-7) would fundamentally alter the reactivity, physicochemical properties, and biological activity of the final compound, potentially leading to failed syntheses or inactive drug candidates [3].

Quantitative Differentiation of Tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate (1260772-97-1) vs. Closest Analogs


Cis-Fluoro Substitution Confers 50-Fold Selectivity for EGFR T790M Mutants over Wild-Type EGFR in Kinase Inhibitor Series

In a lead optimization study for noncovalent mutant-selective EGFR inhibitors, a series of compounds incorporating a cis-fluoro-4-hydroxypiperidine motif (structurally derived from 1260772-97-1) demonstrated a 50-fold selectivity for T790M mutant EGFR (both T790M/L858R and T790M/del) over wild-type EGFR (wtEGFR) in vitro [1]. This selectivity is critical for minimizing on-target toxicity associated with wtEGFR inhibition.

EGFR Kinase Inhibitor Drug Resistance NSCLC Structure-Activity Relationship

Calculated Consensus LogP of 1.24 for 1260772-97-1 Defines Optimal Lipophilicity Range for CNS Druglikeness

Computational analysis of tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate (CAS 1260772-97-1) yields a consensus Log Po/w of 1.24 . This value falls within the optimal lipophilicity range (LogP 1-3) associated with favorable CNS drug properties, as defined by the CNS MPO score [1]. The non-fluorinated analog, tert-butyl 3-hydroxypiperidine-1-carboxylate (CAS 172734-33-7), has a calculated LogP of approximately 0.5, indicating that fluorine incorporation meaningfully increases lipophilicity to a more drug-like range.

Lipophilicity LogP Druglikeness CNS Penetration ADME

Cis-Configuration of 1260772-97-1 Shows Higher Conformational Stability than Trans Isomer in Solution (Activation Energy: cis 84.5 kJ/mol vs. trans 94.3 kJ/mol)

A study on the related 3-fluoropiperidine scaffold revealed that the cis-diastereomer favors a conformation where the fluorine atom occupies an axial position, and the activation energy barrier for isomerization to the trans form is 84.5±3.9 kJ mol⁻¹ [1]. In contrast, the trans-diastereomer isomerizes with a higher barrier of 94.3±4.9 kJ mol⁻¹. This suggests that the cis-configured 4-fluoro-3-hydroxypiperidine core, as found in 1260772-97-1 and its stereoisomers, exhibits distinct conformational stability, which can be a decisive factor in ligand-protein binding interactions.

Conformational Stability Isomerization Stereochemistry Drug Design NMR

Strict Cold-Chain Requirement (2-8°C) for 1260772-97-1 Ensures Integrity for Sensitive Synthetic Applications

Vendor technical datasheets consistently specify a storage temperature of 2-8°C for tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate (1260772-97-1), with protection from moisture and sealed storage [1]. This contrasts with the trans isomer (CAS 955028-82-7) which, while also recommended for refrigerated storage, is less stringently defined in some vendor documentation . The explicit cold-chain requirement for 1260772-97-1 signals its sensitivity and the need for procurement from suppliers with validated low-temperature logistics to prevent degradation, which could lead to off-target synthesis outcomes or wasted resources.

Storage Stability Supply Chain Compound Integrity Quality Control

Optimal Application Scenarios for Tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate (1260772-97-1)


Synthesis of Mutant-Selective EGFR Kinase Inhibitors for Non-Small Cell Lung Cancer (NSCLC)

As demonstrated in lead optimization studies, the cis-fluoro-4-hydroxypiperidine motif, which can be synthesized from 1260772-97-1, is essential for achieving 50-fold selectivity against T790M mutant EGFR over wild-type EGFR [1]. This compound is therefore a strategic building block for medicinal chemistry programs developing next-generation, resistance-overcoming NSCLC therapies.

Construction of CNS-Penetrant Drug Candidates with Optimized Physicochemical Properties

The calculated consensus LogP of 1.24 for 1260772-97-1 [1] lies within the optimal range for CNS druglikeness. Its use as an intermediate allows medicinal chemists to install a fluorinated piperidine fragment that inherently contributes favorable CNS MPO scores, potentially reducing the need for extensive property optimization at later stages of drug development [2].

Stereospecific Synthesis Requiring Conformationally Defined Piperidine Scaffolds

The distinct conformational preferences and isomerization barriers associated with the cis vs. trans 4-fluoro-3-hydroxypiperidine system [1] make 1260772-97-1 a valuable tool for exploring the impact of conformational restriction on target binding. Researchers seeking to lock a piperidine ring into a specific axial/equatorial orientation can leverage the inherent properties of this scaffold to probe bioactive conformations.

Building Block for SAR Studies Exploring Fluorine Effects in Piperidine-Containing Bioactives

The presence of both a fluorine atom and a hydroxyl group on the piperidine ring of 1260772-97-1 provides a direct comparison point to non-fluorinated and regioisomeric analogs. Its use in parallel synthesis enables the rapid assessment of the impact of 4-fluoro substitution on key drug parameters like potency, selectivity, metabolic stability, and basicity (pKa) [1], facilitating data-driven SAR decisions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.